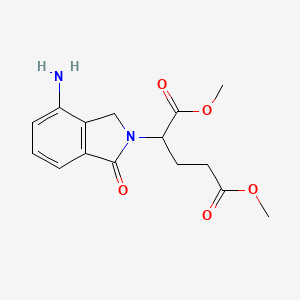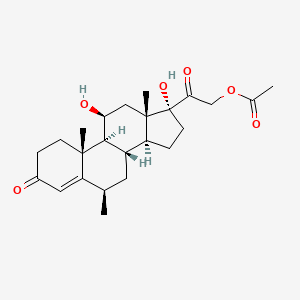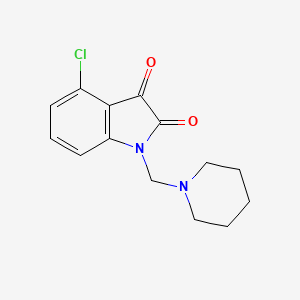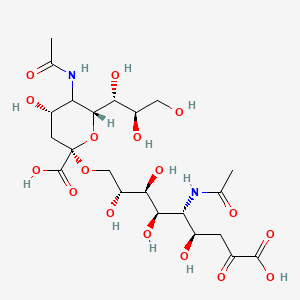
3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidinedione core substituted with chloro, fluoro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with trifluoromethyl-substituted pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidinedione derivatives with different substituents, such as:
- 3-(4-Bromo-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- 3-(4-Chloro-2-methylphenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
Uniqueness
What sets 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione apart is its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity.
Propiedades
Fórmula molecular |
C11H5ClF4N2O2 |
|---|---|
Peso molecular |
308.61 g/mol |
Nombre IUPAC |
3-(4-chloro-2-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H5ClF4N2O2/c12-5-1-2-7(6(13)3-5)18-9(19)4-8(11(14,15)16)17-10(18)20/h1-4H,(H,17,20) |
Clave InChI |
XJHITAPUPCTIHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)





